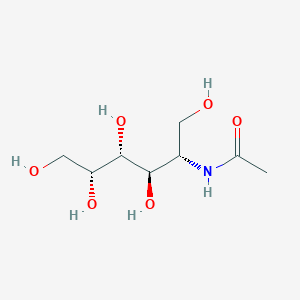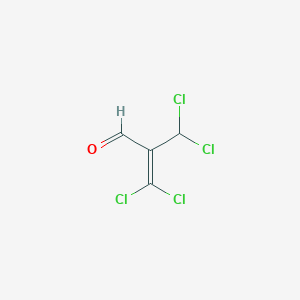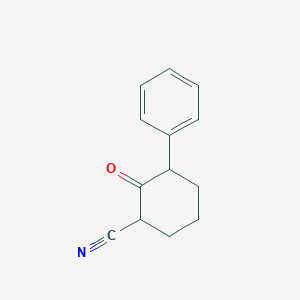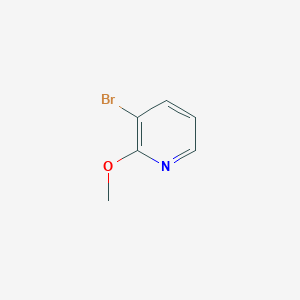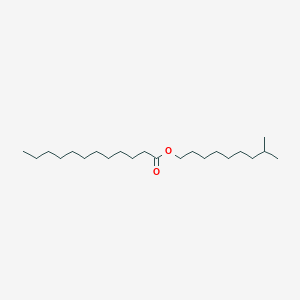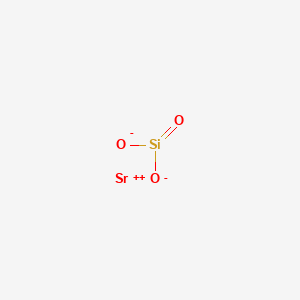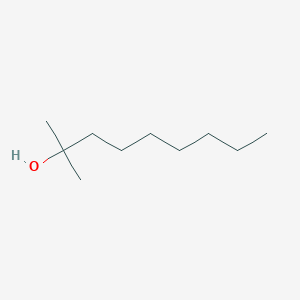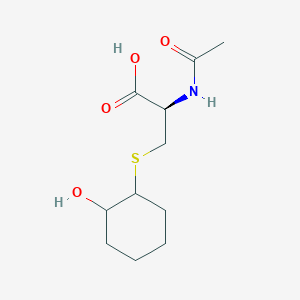
L-Cysteine, N-acetyl-S-(2-hydroxycyclohexyl)-
Overview
Description
L-Cysteine, N-acetyl-S-(2-hydroxycyclohexyl)- is a derivative of the amino acid L-cysteine This compound is characterized by the presence of an acetyl group attached to the nitrogen atom and a hydroxycyclohexyl group attached to the sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Cysteine, N-acetyl-S-(2-hydroxycyclohexyl)- typically involves the acetylation of L-cysteine followed by the introduction of the hydroxycyclohexyl group. The reaction conditions often include the use of acetic anhydride for acetylation and a suitable catalyst for the addition of the hydroxycyclohexyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation processes using acetic anhydride and subsequent reactions to introduce the hydroxycyclohexyl group. The process is optimized for high yield and purity, ensuring the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: L-Cysteine, N-acetyl-S-(2-hydroxycyclohexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Disulfides or sulfoxides.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
L-Cysteine, N-acetyl-S-(2-hydroxycyclohexyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in cellular redox reactions and as a potential antioxidant.
Medicine: Investigated for its therapeutic potential in treating oxidative stress-related conditions.
Industry: Utilized in the production of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of L-Cysteine, N-acetyl-S-(2-hydroxycyclohexyl)- involves its ability to participate in redox reactions. The compound can donate electrons to neutralize reactive oxygen species, thereby exerting its antioxidant effects. It also plays a role in the synthesis of glutathione, a critical antioxidant in the body. The molecular targets include enzymes involved in redox regulation and pathways related to oxidative stress.
Comparison with Similar Compounds
N-Acetylcysteine: Another acetylated derivative of L-cysteine, widely used as a mucolytic agent and antioxidant.
L-Cysteine: The parent amino acid, involved in protein synthesis and detoxification processes.
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine: A similar compound with a hydroxyethyl group instead of a hydroxycyclohexyl group.
Uniqueness: L-Cysteine, N-acetyl-S-(2-hydroxycyclohexyl)- is unique due to the presence of the hydroxycyclohexyl group, which may confer distinct chemical properties and biological activities compared to other derivatives
Properties
IUPAC Name |
(2R)-2-acetamido-3-(2-hydroxycyclohexyl)sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4S/c1-7(13)12-8(11(15)16)6-17-10-5-3-2-4-9(10)14/h8-10,14H,2-6H2,1H3,(H,12,13)(H,15,16)/t8-,9?,10?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGKYHFOPHPHQL-IDKOKCKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC1CCCCC1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSC1CCCCC1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30928349 | |
| Record name | S-(2-Hydroxycyclohexyl)-N-(1-hydroxyethylidene)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30928349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13392-34-2 | |
| Record name | N-Acetyl-S-(2-hydroxycyclohexyl)cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013392342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(2-Hydroxycyclohexyl)-N-(1-hydroxyethylidene)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30928349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


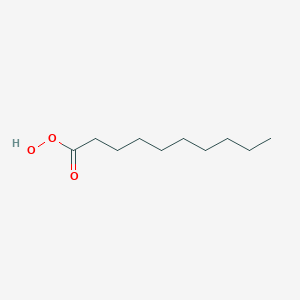

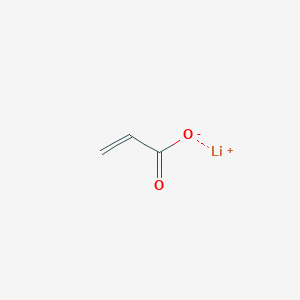
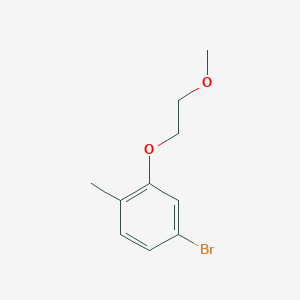
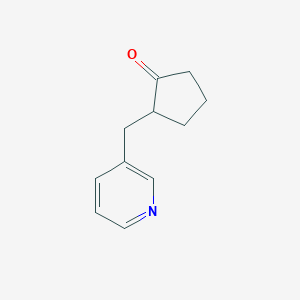
![N-[(Trimethylsilyl)methyl]cyclohexanamine](/img/structure/B87379.png)
